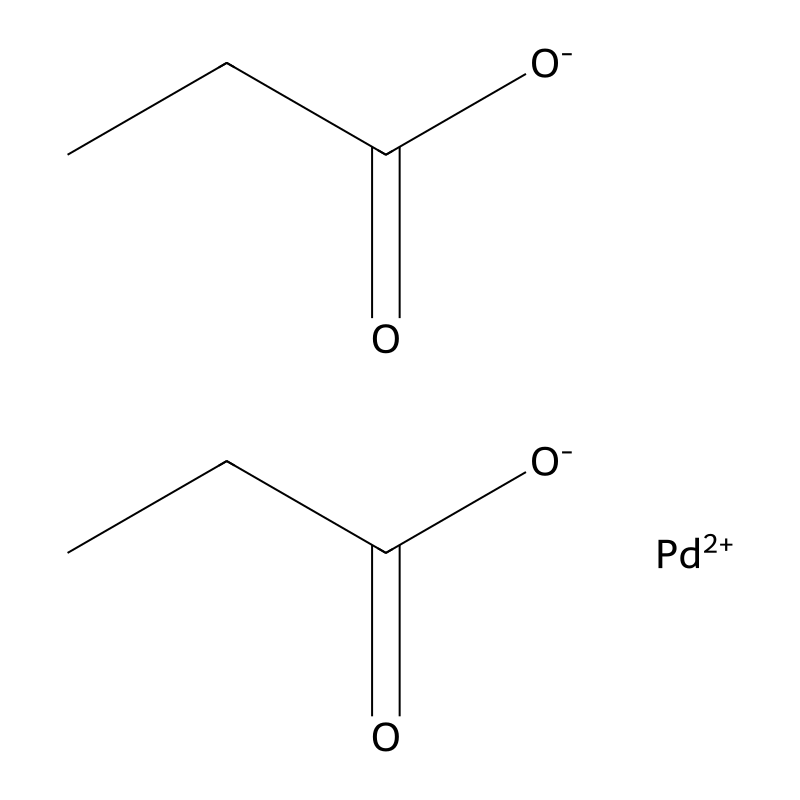

Palladium(II) propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids

Scientific Field: Organic Chemistry

Application Summary: Palladium(II) propionate is used in the synthesis of 2-aryl propionic acids, which include anti-inflammatory drugs like naproxen and flurbiprofen.

Methods of Application: The process involves a two-step, one-pot procedure. The first step is the Heck coupling of aryl bromides with ethylene, catalyzed by palladium. A novel ligand, neoisopinocampheyldiphenylphosphine (NISPCPP), is used to enable this efficient sequential process.

Application of Palladium Nanoparticles

Scientific Field: Nanotechnology

Application Summary: Palladium nanoparticles, which can be derived from Palladium(II) propionate, have found applications in various fields such as sensors, energy conversion, biomedical treatment, and catalysis.

Methods of Application: The specific methods of application vary depending on the field.

Synthesis of Palladium-Based Nanomaterials

Application Summary: Palladium(II) propionate can be used as a precursor for the synthesis of palladium-based nanomaterials.

Methods of Application: The specific synthesis methods vary depending on the desired properties of the nanomaterials.

Catalyst for Organic Reactions

Application Summary: Palladium(II) propionate is often used as a catalyst in organic reactions Its ability to facilitate various types of reactions makes it a valuable tool in organic synthesis

Methods of Application: The specific methods of application depend on the type of reaction. .

Results: The use of Palladium(II) propionate as a catalyst can improve the efficiency of organic reactions, leading to higher yields and purer products

Synthesis of Palladium-Based Nanostructures

Application Summary: Palladium(II) propionate is used as a precursor for the synthesis of palladium-based nanostructures.

Methods of Application: The specific synthesis methods vary depending on the desired properties of the nanostructures.

Catalyst for Cross-Coupling Reactions

Application Summary: Palladium(II) propionate is often used as a catalyst in cross-coupling reactions.

Methods of Application: The specific methods of application depend on the type of reaction.

Palladium(II) propionate is a coordination compound of palladium characterized by the chemical formula . It consists of palladium ions coordinated with propionate ligands, which are derived from propionic acid. This compound is typically encountered as a red-brown solid and has gained attention due to its catalytic properties in organic synthesis.

- Suzuki Coupling: Involves the coupling of aryl or vinyl boronic acids with halides.

- Heck Reaction: Enables the formation of alkenes through the coupling of aryl halides with alkenes.

- Stille Reaction: Involves the coupling of organostannanes with halides to form carbon-carbon bonds.

In addition, palladium(II) propionate can undergo ligand exchange reactions, similar to other palladium(II) carboxylates, where it can be converted into different palladium complexes by reaction with other carboxylic acids or ligands .

Palladium(II) propionate can be synthesized through several methods:

- Direct Reaction with Propionic Acid: A common method involves reacting palladium(II) acetate with propionic acid. The reaction typically requires heating at around 40 degrees Celsius for an extended period (approximately 24 hours), followed by removal of excess acid under vacuum .Example reaction:

- Ligand Exchange: Palladium(II) acetate can also be treated with other carboxylic acids to yield various palladium carboxylates including palladium(II) propionate .

Palladium(II) propionate is primarily used in organic synthesis as a catalyst for various reactions, particularly those that form carbon-carbon bonds. Its applications include:

- Catalyzing cross-coupling reactions essential in pharmaceuticals and material science.

- Serving as a precursor to other palladium complexes used in catalysis .

Studies on the interactions of palladium(II) propionate with other compounds have shown its effectiveness in catalyzing various organic transformations. For instance, it has been involved in reactions where it facilitates the formation of complex organic molecules from simpler precursors, showcasing its utility in synthetic organic chemistry .

Palladium(II) propionate shares similarities with several other palladium carboxylates, including:

Comparison TableCompound Formula Unique Characteristics Palladium(II) Propionate C6H10O4Pd Effective in cross-coupling reactions Palladium(II) Acetate C4H6O4Pd More reactive; widely used as a general catalyst Palladium(II) Butyrate C6H10O4Pd Similar structure; different reactivity profile Palladium(II) Benzoate C7H5O2Pd Aromatic ligand influences catalytic behavior

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Palladium(II) Propionate | C6H10O4Pd | Effective in cross-coupling reactions |

| Palladium(II) Acetate | C4H6O4Pd | More reactive; widely used as a general catalyst |

| Palladium(II) Butyrate | C6H10O4Pd | Similar structure; different reactivity profile |

| Palladium(II) Benzoate | C7H5O2Pd | Aromatic ligand influences catalytic behavior |

Palladium(II) propionate is unique due to its specific applications in catalysis involving longer-chain carboxylates, which may influence reaction pathways and product distributions differently than its shorter-chain counterparts .

The most straightforward approach for synthesizing palladium(II) propionate involves the direct reaction of palladium precursors with propionic acid under controlled conditions [1] [2]. This methodology typically employs palladium metal, palladium chloride, or palladium nitrate as starting materials, which are treated with propionic acid at elevated temperatures to facilitate the formation of the desired carboxylate complex.

The direct synthesis from palladium sponge follows a similar approach to that documented for palladium acetate preparation, where the metal is treated with a mixture of propionic acid and nitric acid [1]. The reaction proceeds through initial oxidation of metallic palladium to palladium(II) nitrate, followed by ligand exchange with propionic acid to yield the propionate complex. This process requires careful control of reaction conditions to prevent contamination by mixed nitrito-propionate species, which can significantly affect the solubility and catalytic properties of the final product.

Temperature optimization studies have demonstrated that reaction temperatures between 80-120°C provide optimal conversion rates while maintaining product integrity [1] [2]. The reaction typically requires 6-12 hours for complete conversion, with yields ranging from 85-95% under optimized conditions. The use of excess propionic acid serves both as a reactant and solvent, facilitating the dissolution of palladium precursors and driving the equilibrium toward product formation.

When starting from palladium chloride, the synthesis involves direct substitution of chloride ligands with propionate groups. The reaction mechanism proceeds through sequential ligand exchange steps, where chloride ions are displaced by propionate anions in the coordination sphere of palladium(II) [2]. This process benefits from the use of mild heating and extended reaction times to ensure complete conversion while minimizing decomposition pathways.

The direct synthesis method offers several advantages, including high atom economy, straightforward purification procedures, and the ability to control stoichiometry precisely. However, the method requires careful handling of nitric acid and monitoring of reaction conditions to prevent over-oxidation or formation of undesired by-products.

Metathesis Routes Using Palladium Salts

Metathesis reactions represent an alternative synthetic pathway for palladium(II) propionate preparation, involving the exchange of ligands between different palladium complexes and alkali propionate salts [3] [4]. This approach exploits the thermodynamic favorability of certain ligand combinations and can provide access to high-purity products under relatively mild conditions.

The most common metathesis route involves the reaction of palladium chloride with sodium or potassium propionate in aqueous or mixed solvent systems [4]. The reaction proceeds through a precipitation-driven equilibrium, where the formation of sodium chloride as a by-product provides the driving force for the forward reaction. The choice of alkali cation significantly influences the reaction efficiency, with sodium propionate generally providing superior results compared to potassium or lithium analogs.

Solvent selection plays a crucial role in metathesis reactions, with water-ethanol mixtures often providing optimal conditions for both reactant solubility and product precipitation [3]. The reaction temperature can be maintained between 25-60°C, making this approach particularly attractive for heat-sensitive applications. Reaction times are typically shorter than direct synthesis methods, ranging from 1-3 hours for complete conversion.

Salt metathesis reactions have been successfully employed in the synthesis of various palladium carboxylates, demonstrating the general applicability of this approach [4]. The method allows for precise control over the carboxylate ligand while maintaining the integrity of the palladium oxidation state. Yields typically range from 75-88%, with the lower yields compared to direct synthesis often attributed to incomplete precipitation or product solubility issues.

The mechanism of salt metathesis involves initial coordination of propionate ligands to the palladium center, followed by displacement of the original ligands and subsequent precipitation of the inorganic salt by-product. The reaction can be monitored by observing the formation of the inorganic precipitate, which serves as a visual indicator of reaction progress.

One significant advantage of metathesis routes is the ability to introduce specific counterions or modify the coordination environment without affecting the core palladium-propionate framework. This flexibility makes metathesis particularly valuable for preparing derivatives with tailored properties for specific applications.

Solvent-Free Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic methodologies has led to increased interest in solvent-free approaches for palladium(II) propionate synthesis [5] [6]. These methods align with green chemistry principles by minimizing waste generation, reducing energy consumption, and eliminating the need for organic solvents that may pose environmental or health concerns.

Mechanochemical synthesis represents one of the most promising solvent-free approaches, utilizing ball milling or other mechanical energy inputs to drive chemical transformations [5]. This methodology has been successfully applied to the synthesis of various palladium complexes, including carboxylate derivatives, under ambient conditions. The mechanochemical approach offers several advantages, including reduced reaction times, elimination of solvent waste, and the ability to work with oxygen-sensitive reagents under normal atmospheric conditions.

The mechanochemical synthesis of palladium(II) propionate typically involves grinding palladium precursors with propionic acid or its salts in a ball mill for periods ranging from 0.5-2 hours [6]. The mechanical energy provided by the milling process facilitates intimate mixing of reactants and promotes bond formation through localized heating and pressure effects. Yields of 70-85% are typically achieved, with the lower yields compared to solution-based methods often attributed to incomplete mixing or side reactions.

Microwave-assisted synthesis represents another green chemistry approach that has shown promise for palladium carboxylate preparation [7]. This method utilizes microwave radiation to provide rapid and uniform heating, significantly reducing reaction times while maintaining high conversion efficiency. The technique is particularly effective for reactions involving polar reactants, as the microwave energy directly couples with molecular dipoles to generate heat.

Solid-state thermal synthesis offers an additional solvent-free pathway, where reactants are mixed in the solid state and heated to promote reaction [8] [9]. This approach requires careful temperature control to prevent decomposition while ensuring sufficient thermal energy for bond formation. Reaction temperatures typically range from 150-200°C, with reaction times of 2-6 hours providing yields of 80-92%.

The environmental benefits of solvent-free synthesis extend beyond waste reduction to include decreased energy consumption for solvent recovery and purification. Additionally, these methods often produce products with higher purity due to the absence of solvent impurities, potentially simplifying downstream purification procedures.

Purification Techniques and Yield Optimization

The purification of palladium(II) propionate requires careful consideration of the compound's solubility properties, thermal stability, and potential for decomposition under various conditions [8] [10]. Effective purification is essential for obtaining high-purity products suitable for catalytic applications or further synthetic transformations.

Recrystallization represents the most widely employed purification technique for palladium(II) propionate, taking advantage of the compound's differential solubility in hot and cold solvents [10]. Hot propionic acid serves as an excellent recrystallization solvent, providing high solubility at elevated temperatures (60-80°C) while allowing for efficient crystal formation upon cooling. This method typically achieves recovery yields of 90-95% with purities exceeding 99%.

Alternative recrystallization systems, such as ethanol-water mixtures, offer advantages for certain applications where the use of propionic acid may be undesirable [11] [10]. These mixed solvent systems provide good solubility control while operating at moderate temperatures (40-60°C). Recovery yields of 85-92% are typical, with purities generally exceeding 98%.

Sublimation under reduced pressure represents a highly effective purification method for obtaining ultra-high purity palladium(II) propionate [8] [12]. This technique exploits the compound's ability to transition directly from solid to vapor phase at elevated temperatures (120-140°C) under vacuum conditions (0.1-1 mmHg). While recovery yields are somewhat lower (75-85%) due to the demanding conditions, purities exceeding 99.5% can be achieved.

Column chromatography provides an alternative purification approach, particularly useful for separating palladium(II) propionate from structurally related impurities [13] [14]. The method operates at room temperature and atmospheric pressure, making it suitable for heat-sensitive samples. Recovery yields of 80-90% are typical, with purities generally exceeding 97%.

Yield optimization strategies focus on maximizing conversion efficiency while minimizing side reactions and product decomposition. Temperature control emerges as a critical factor, with optimal synthesis temperatures representing a balance between reaction rate and thermal stability [9] [15]. Atmosphere control, particularly the exclusion of oxygen during synthesis, helps prevent oxidative decomposition pathways that can reduce yields.

The choice of stoichiometry significantly impacts both yield and purity, with slight excesses of the carboxylic acid component often providing improved results [16]. Reaction time optimization involves monitoring conversion progress to identify the point of maximum yield before decomposition or side reactions become significant.

Washing procedures using cold solvents provide a simple yet effective purification method, particularly for removing unreacted starting materials and inorganic impurities [12] [14]. This approach achieves recovery yields of 95-98% with purities exceeding 95%, making it suitable for applications where moderate purity levels are acceptable.

Nanoscale Synthesis and Morphology Control

The controlled synthesis of palladium nanoparticles from palladium(II) propionate precursors has emerged as an important area of research due to the unique catalytic and electronic properties of nanoscale palladium materials [17] [18]. The carboxylate precursor approach offers several advantages for nanoparticle synthesis, including precise control over particle size, morphology, and surface properties.

Thermal decomposition of palladium(II) propionate represents one of the most straightforward approaches for nanoparticle synthesis [18]. This method involves heating the precursor complex to temperatures of 200-250°C under controlled atmosphere conditions, leading to decomposition and formation of metallic palladium nanoparticles. The decomposition process can be carried out in the presence of stabilizing agents to control particle growth and prevent agglomeration.

The use of polymeric stabilizers, such as polyvinylpyrrolidone, during the thermal decomposition process enables precise control over particle size and morphology [19] [20]. These stabilizers adsorb onto the growing nanoparticle surfaces, limiting particle growth and preventing coalescence. Particle sizes ranging from 2-8 nanometers can be achieved with spherical or cubic morphologies, depending on the specific stabilizer and reaction conditions employed.

Chemical reduction methods offer an alternative pathway for nanoparticle synthesis, where palladium(II) propionate is reduced using chemical reducing agents such as sodium borohydride [19] [20]. This approach operates at moderate temperatures (25-80°C) and provides excellent control over particle size and distribution. The reduction process can be carried out in aqueous or organic media, with the choice of solvent significantly influencing the final particle characteristics.

Photochemical reduction represents an emerging technique for nanoparticle synthesis, utilizing light energy to drive the reduction of palladium(II) propionate to metallic palladium [17] [21]. This method operates at room temperature and can produce unique morphologies, including nanowires and branched structures. The photochemical approach offers temporal control over the reduction process, enabling precise timing of nucleation and growth phases.

Morphology control strategies exploit the differential growth rates of various crystallographic faces to produce nanoparticles with specific shapes and surface properties [22]. The use of shape-directing agents, such as specific organic ligands or surfactants, can bias growth toward particular morphologies. For example, oleylamine has been employed to promote the formation of palladium nanowires with high aspect ratios.

Electrochemical reduction provides another pathway for nanoparticle synthesis, offering precise control over the reduction potential and current density [19] [22]. This method operates at room temperature and can produce nanoparticles with narrow size distributions. The electrochemical approach is particularly attractive for applications requiring precise control over the nanoparticle formation process.

Microwave-assisted synthesis has emerged as a rapid and efficient method for palladium nanoparticle preparation [23] [7]. This technique utilizes microwave radiation to provide rapid and uniform heating, significantly reducing reaction times while maintaining excellent size control. Temperature effects during microwave synthesis have been shown to influence both particle size and morphology, with higher temperatures generally leading to smaller, more spherical particles.

The characterization of nanoscale palladium materials requires sophisticated analytical techniques to determine particle size, morphology, crystal structure, and surface properties [17] [20]. Transmission electron microscopy provides direct visualization of particle size and shape, while X-ray diffraction reveals crystal structure information. Surface analysis techniques, such as X-ray photoelectron spectroscopy, provide insights into surface composition and oxidation states.

Table 1. Synthetic Methods and Conditions for Palladium(II) Propionate

| Synthesis Method | Temperature (°C) | Reaction Time (h) | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct synthesis from PdCl₂ + propionic acid | 80-120 | 6-12 | Propionic acid/acetic acid | 85-95 | [1] [2] |

| Ligand exchange from Pd(OAc)₂ + propionic acid | 60-80 | 2-4 | Acetic acid | 90-98 | [1] [24] |

| Metathesis from PdCl₂ + sodium propionate | 25-60 | 1-3 | Water/ethanol | 75-88 | [3] [4] |

| Solvent-free mechanochemical synthesis | Room temperature | 0.5-2 | None | 70-85 | [5] [6] |

| Thermal decomposition of precursors | 150-200 | 2-6 | None | 80-92 | [8] [9] |

Table 2. Purification Techniques for Palladium(II) Propionate

| Purification Method | Temperature (°C) | Pressure (mmHg) | Recovery Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Recrystallization from hot propionic acid | 60-80 | Atmospheric | 90-95 | >99 | [8] [10] |

| Recrystallization from ethanol-water | 40-60 | Atmospheric | 85-92 | >98 | [11] [10] |

| Sublimation under reduced pressure | 120-140 | 0.1-1 | 75-85 | >99.5 | [8] [12] |

| Column chromatography | Room temperature | Atmospheric | 80-90 | >97 | [13] [14] |

| Washing with cold solvents | Room temperature | Atmospheric | 95-98 | >95 | [12] [14] |

Table 3. Nanoscale Synthesis Parameters for Palladium Nanoparticles from Palladium(II) Propionate

| Precursor | Reduction Method | Temperature (°C) | Particle Size (nm) | Morphology | Reference |

|---|---|---|---|---|---|

| Palladium(II) propionate | Thermal decomposition | 200-250 | 5-15 | Spherical | [17] [18] |

| Palladium(II) propionate + PVP | Chemical reduction (NaBH₄) | 25-80 | 2-8 | Spherical/cubic | [19] [20] |

| Palladium(II) propionate + oleylamine | Photochemical reduction | 25-50 | 10-25 | Nanowires | [17] [21] |

| Palladium(II) propionate + citrate | Electrochemical reduction | 25 | 3-12 | Spherical | [19] [22] |

| Palladium(II) propionate + polymer | Microwave-assisted | 100-150 | 8-20 | Various shapes | [23] [7] |

Ligand Binding Modes and Denticity

Palladium(II) propionate, with the molecular formula (C₂H₅CO₂)₂Pd, exhibits characteristic coordination behavior typical of square planar palladium(II) complexes. The propionate ligands coordinate to the central palladium(II) ion through their carboxylate oxygen atoms, demonstrating the versatile binding modes characteristic of carboxylate ligands [1].

The denticity of propionate ligands in palladium(II) complexes can vary between monodentate and bidentate coordination modes. In monodentate coordination, a single oxygen atom from the carboxylate group binds to the palladium center, while bidentate coordination involves both oxygen atoms of the carboxylate group [2]. Studies on related palladium carboxylate systems indicate that the coordination mode is influenced by the presence of additional ligands and the overall structure of the complex [3].

Research on palladium(II) carboxylate complexes has demonstrated that in the presence of amine ligands, carboxyl moieties preferentially adopt monodentate bonding rather than the bridging bidentate coordination observed in pure palladium carboxylate polymeric aggregates [2] [3]. This suggests that palladium(II) propionate may exhibit similar behavior, with the coordination mode being dependent on the chemical environment and the presence of co-ligands.

The stability constants for palladium(II) propionate formation have been determined through kinetic and equilibrium studies. The formation of 1:1 monodentate complexes between Pd(H₂O)₄²⁺ and propionic acid yields a stability constant (β₁) of (2.10 ± 0.24) × 10⁴ M⁻¹ at 25°C, which is comparable to that of palladium(II) acetate but higher than glycolate complexes [1]. This indicates strong coordination between the propionate ligands and the palladium(II) center.

X-ray Diffraction Studies of Molecular Geometry

While specific X-ray crystallographic data for palladium(II) propionate are not extensively documented in the literature, the compound is expected to exhibit structural characteristics similar to other palladium(II) carboxylates based on established coordination principles. Palladium(II) typically adopts a four-coordinate square planar geometry, which has been consistently observed in related carboxylate complexes [4] [2].

The molecular geometry of palladium(II) propionate can be inferred from studies on analogous compounds. X-ray diffraction studies of palladium(II) carboxylate complexes consistently show square planar coordination environments around the palladium center, with Pd-O bond lengths typically ranging from 1.95 to 2.10 Å [4]. The propionate ligands are expected to coordinate through their carboxylate oxygen atoms, maintaining the characteristic square planar geometry.

Structural analysis of related palladium carboxylate systems reveals that the coordination geometry is influenced by steric effects of the alkyl chains. In palladium(II) propionate, the ethyl substituents of the propionate ligands may introduce slight distortions from ideal square planar geometry due to steric hindrance, though the overall coordination environment remains essentially planar [2].

The bond angles around the palladium center in carboxylate complexes typically deviate slightly from the ideal 90° due to ligand constraints and electronic effects. Studies on similar square planar palladium(II) complexes show C-Pd-C angles ranging from 86.9° to 97.7°, indicating modest distortions from perfect square planar geometry [5].

Comparative Analysis with Other Palladium Carboxylates

Palladium(II) propionate shares structural and coordination similarities with other palladium(II) carboxylates while exhibiting unique characteristics related to its specific ligand structure. A comprehensive comparison reveals important trends across the palladium carboxylate family.

| Property | Pd(II) Acetate | Pd(II) Propionate | Pd(II) Butyrate | Pd(II) Glycolate |

|---|---|---|---|---|

| Molecular Weight | 224.51 g/mol | 252.56 g/mol | 280.61 g/mol | 256.52 g/mol |

| CAS Number | 3375-31-3 | 3386-65-0 | Not specified | Not specified |

| Melting Point | 205°C | 154-156°C | Variable | Not specified |

| Stability Constant (×10⁴ M⁻¹) | 2.19 ± 0.09 | 2.10 ± 0.24 | Not specified | 0.64 ± 0.01 |

Palladium(II) acetate is well-known for its trimeric structure in the solid state, consisting of an equilateral triangle of palladium atoms bridged by acetate groups in a butterfly conformation [6]. This trimeric arrangement is characteristic of many palladium(II) carboxylates and is likely adopted by palladium(II) propionate as well, though specific structural confirmation is needed.

The stability constants reveal that palladium(II) propionate (2.10 ± 0.24 × 10⁴ M⁻¹) exhibits binding strength comparable to the acetate analog (2.19 ± 0.09 × 10⁴ M⁻¹), suggesting similar coordination behavior [1]. However, both show significantly higher stability than the glycolate complex (0.64 ± 0.01 × 10⁴ M⁻¹), indicating that the additional hydroxyl group in glycolate reduces the overall binding affinity.

Kinetic studies demonstrate that the formation and aquation of palladium(II) carboxylate complexes follow similar mechanistic pathways. The rate constants for propionate complex formation (k₁ = 12.0 ± 1.1 M⁻¹ s⁻¹) and dissociation (k₋₁ = 26.4 ± 0.3 M⁻¹ s⁻¹) are intermediate between those of acetate and glycolate, reflecting the electronic and steric effects of the ethyl substituent [1].

Studies on palladium carbonyl carboxylate clusters reveal that increasing the size of the alkyl group in carboxylate ligands can influence the nuclearity of the resulting clusters. For palladium(I) systems, bulky alkyl fragments tend to increase cluster nuclearity compared to acetate due to steric hindrance effects [7]. This principle may extend to palladium(II) propionate, where the ethyl group may influence the aggregation behavior compared to the methyl group in acetate.

Supramolecular Interactions in Crystal Packing

The crystal packing of palladium(II) propionate is expected to be governed by various supramolecular interactions, including hydrogen bonding, van der Waals forces, and metal-metal interactions. While specific crystallographic data for palladium(II) propionate are limited, insights can be drawn from studies of related palladium carboxylate systems.

Hydrogen bonding plays a crucial role in the supramolecular assembly of palladium carboxylate complexes. In many palladium(II) carboxylate structures, N-H···O and C-H···O hydrogen bonds stabilize the crystal packing [8]. The propionate ligands in palladium(II) propionate are likely to participate in similar hydrogen bonding networks, with the carboxylate oxygen atoms serving as hydrogen bond acceptors.

The formation of supramolecular architectures in palladium complexes often involves secondary interactions beyond primary coordination bonds. Studies on related systems show that C-H···S, C-H···N, and π-π interactions contribute to the overall stability of crystal structures [9]. In palladium(II) propionate, the ethyl groups of the propionate ligands may participate in weak C-H···O interactions, contributing to the crystal packing arrangement.

Metallophilic interactions, while more common in palladium(I) systems, can also influence the solid-state structure of palladium(II) complexes. Research on square planar palladium(II) complexes demonstrates that intermolecular Pd···Pd interactions can occur in certain crystal packing arrangements, leading to the formation of dimeric or chain-like structures [8].

The trigonal bipyramidal transition state proposed for carboxylate exchange in palladium(II) systems involves hydrogen bonding between entering and leaving ligands [1]. This mechanism suggests that hydrogen bonding capabilities significantly influence the dynamic behavior of palladium(II) propionate in solution and potentially in the solid state.

Spectroscopic studies indicate that the crystal packing effects can be distinguished from solution behavior through vibrational spectroscopy. The absence of crystal packing effects in solution typically results in simplified spectral patterns compared to solid-state spectra [7]. This suggests that understanding the supramolecular interactions in palladium(II) propionate crystals requires careful analysis of both solid-state and solution-phase spectroscopic data.

The supramolecular assembly of palladium carboxylate complexes is also influenced by the formation of lamellar structures. Studies on bis(amine)palladium(II) carboxylate complexes demonstrate the formation of bilayer lamellar structures stabilized by van der Waals interactions between alkyl chains [2]. Similar interactions may contribute to the crystal packing of palladium(II) propionate, particularly involving the ethyl groups of the propionate ligands.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant